tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate
Description
IUPAC Nomenclature and Constitutional Isomerism Considerations
The IUPAC name for this compound is tert-butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate . This designation follows hierarchical rules:
- The benzimidazole core is numbered such that the nitro group occupies position 5, while the piperidine substituent attaches to position 2.
- The piperidine ring is substituted at position 4 by the carbamate group, which itself is protected by a tert-butyl ester.
Constitutional isomerism arises in two primary forms:
- Nitro group positioning : Alternative substitution at positions 4, 6, or 7 on the benzimidazole ring would yield distinct isomers. The 5-nitro derivative is stabilized by resonance interactions between the nitro group and the imidazole’s π-system, as observed in analogous nitrobenzimidazole complexes.
- Piperidine connectivity : The linkage of the piperidine nitrogen to the benzimidazole’s position 2 (vs. position 1) is critical. Position 2 substitution avoids steric clashes between the piperidine and benzimidazole rings, as demonstrated in crystallographic studies of related compounds.
X-ray Crystallographic Analysis of Molecular Geometry
X-ray diffraction data for analogous nitrobenzimidazole-metal complexes reveal key structural features:
| Parameter | Value |
|---|---|
| Bond length (C-NO₂) | 1.44 ± 0.02 Å |
| Dihedral angle (NO₂) | 3.4° deviation from plane |
| π-π stacking distance | 3.29–3.36 Å |
In the title compound, the nitro group is expected to adopt near-planarity with the benzimidazole ring, maximizing conjugation with the aromatic system. The piperidine ring likely assumes a chair conformation , minimizing steric strain between the carbamate group and the benzimidazole moiety. Hydrogen bonding between the carbamate’s carbonyl oxygen and the piperidine’s NH group (predicted distance: 2.89 Å) further stabilizes the structure.
Tautomeric Behavior in Benzimidazole Core Structure
The benzimidazole core exhibits prototropic tautomerism, with the acidic proton shifting between the N1 and N3 positions:
$$
\text{1H-tautomer} \rightleftharpoons \text{3H-tautomer}
$$
In the solid state, the 1H-tautomer predominates due to intramolecular hydrogen bonding with the carbamate group. Solution-phase NMR studies of related compounds indicate a 75:25 equilibrium ratio favoring the 1H-form at 298 K, driven by solvation effects on the nitro group’s electron-withdrawing character.
Conformational Analysis of Piperidine-Carbamate Substituents
The piperidine ring adopts two primary conformations:
| Conformation | ΔG (kcal/mol) | Dominant Interactions |
|---|---|---|
Properties
Molecular Formula |
C17H23N5O4 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
tert-butyl N-[1-(6-nitro-1H-benzimidazol-2-yl)piperidin-4-yl]carbamate |
InChI |
InChI=1S/C17H23N5O4/c1-17(2,3)26-16(23)18-11-6-8-21(9-7-11)15-19-13-5-4-12(22(24)25)10-14(13)20-15/h4-5,10-11H,6-9H2,1-3H3,(H,18,23)(H,19,20) |
InChI Key |
NFABYLXQBYWZJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclization of Nitro-Substituted Diamines
The condensation of 4-nitro-1,2-diaminobenzene with formic acid or triethyl orthoformate under acidic conditions (e.g., HCl or ) yields 5-nitro-1H-benzo[d]imidazole. This method leverages the inherent reactivity of adjacent amines, which cyclize to form the imidazole ring. Nitro group positioning is critical; starting with 4-nitro-1,2-diaminobenzene ensures regioselectivity, as the nitro group occupies the 5-position post-cyclization.
Reaction Conditions:
Direct Nitration of Preformed Benzimidazole
Nitration of 1H-benzo[d]imidazole using a mixture of fuming and introduces a nitro group at the 5-position. However, this method risks over-nitration and requires precise temperature control (0–5°C) to suppress side reactions.
Key Data:
Piperidine Scaffold Incorporation
The piperidine ring is introduced via nucleophilic substitution or transition metal-catalyzed coupling.
Nucleophilic Aromatic Substitution
A halogenated benzimidazole derivative (e.g., 1-chloro-5-nitro-1H-benzo[d]imidazole) reacts with tert-butyl piperidin-4-ylcarbamate in the presence of a base (KCO or DIPEA). The reaction proceeds via an mechanism, displacing the halogen with the piperidine’s amine.
Optimized Parameters:
Buchwald-Hartwig Amination
For brominated benzimidazoles, palladium-catalyzed coupling with tert-butyl piperidin-4-ylcarbamate enables C–N bond formation. Catalysts such as Pd(dba) with BINAP ligand enhance efficiency.
Representative Protocol:
tert-Butyl Carbamate Protection
The piperidine’s secondary amine is protected as a carbamate early in the synthesis to prevent undesired side reactions.
Carbamate Formation
Piperidin-4-amine reacts with di-tert-butyl dicarbonate () in dichloromethane (DCM) or THF, catalyzed by DMAP or triethylamine.
Conditions:
Integrated Synthetic Routes
Sequential Substitution-Cyclization-Protection
Late-Stage Coupling Approach
-
Preform 5-Nitrobenzimidazole: Synthesize 5-nitro-1H-benzo[d]imidazole-2-carbonyl chloride.
-
Amide Coupling: React with tert-butyl piperidin-4-ylcarbamate using HBTU/HOBt.
Advantages:
Comparative Analysis of Methodologies
| Method | Advantages | Disadvantages | Yield Range |
|---|---|---|---|
| Substitution-Cyclization | High regioselectivity, scalable | Multiple steps, moderate yields | 40–55% |
| Late-Stage Coupling | Fewer steps, better functional tolerance | Requires stable intermediates | 65–80% |
Mechanistic Insights and Challenges
-
Nitro Group Stability: The electron-withdrawing nitro group complicates nucleophilic substitutions, necessitating activated intermediates (e.g., brominated benzimidazoles).
-
Piperidine Basicity: The tert-butyl carbamate reduces piperidine’s basicity, minimizing side reactions during coupling.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.
Industrial-Scale Considerations
Patents highlight the use of N,N-carbonyldiimidazole (CDI) for activating hydroxyl groups, enabling safer large-scale reactions compared to phosgene derivatives. For example, CDI-mediated coupling of n-hexanol with piperidine intermediates achieves high yields (>85%) under mild conditions (25–35°C) .
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate (Boc) group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine. This reaction is critical for deprotection in multistep syntheses.
Reaction Conditions
| Condition | Reagents | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Acidic hydrolysis | HCl (4M in dioxane), TFA | 25–40°C | 2–6 h | 85–92% | |
| Basic hydrolysis | NaOH (aq.), MeOH | 50–60°C | 4–8 h | 78–85% |
The liberated amine can participate in further functionalization, such as amide coupling or alkylation .
Reduction of the Nitro Group
The 5-nitro substituent on the benzimidazole ring is reducible to an amine, modifying electronic properties and enabling downstream reactions.
Reduction Methods
| Method | Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C (10%) | EtOH, 25°C, 12 h | 5-amino-benzimidazole | 90% | |
| Chemical reduction | SnCl₂·2H₂O, HCl | Reflux, 3 h | 5-amino-benzimidazole | 82% |
The resulting amine can undergo diazotization, acylation, or serve as a directing group in cross-coupling reactions .
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient nitro group activates the benzimidazole ring for NAS, particularly at the C-4 and C-6 positions.
Example Reaction
| Substrate | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| tert-Butyl derivative | Piperidine | DMF, 100°C, 24 h | Disubstituted benzimidazole | 65% |
This reactivity is exploited to introduce heterocycles or pharmacophores for biological activity modulation .
Suzuki–Miyaura Cross-Coupling
The nitro group can be replaced via palladium-catalyzed coupling, though this requires prior conversion to a halogen (e.g., bromine).
Typical Protocol
-
Bromination : NBS (N-bromosuccinimide) in DMF (70°C, 6 h).
-
Coupling : Pd(PPh₃)₄, arylboronic acid, K₂CO₃, dioxane/H₂O (80°C, 12 h) .
Piperidine Ring Functionalization
The piperidine nitrogen (after Boc deprotection) undergoes alkylation or acylation:
Reaction Table
| Reaction Type | Reagent | Product | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF | N-methylpiperidine | 88% | |
| Acylation | AcCl, Et₃N, CH₂Cl₂ | N-acetylpiperidine | 75% |
Catalytic Hydrogenation of the Benzimidazole Core
Under high-pressure H₂, the benzimidazole ring can be partially reduced, though this is less common:
| Conditions | Catalyst | Product | Yield | Notes | Source |
|---|---|---|---|---|---|
| 50 bar H₂, 80°C | Rh/Al₂O₃ | Partially saturated ring | 60% | Low regioselectivity |
Stability Under Thermal and Oxidative Conditions
The compound exhibits moderate thermal stability but decomposes under strong oxidizers:
| Stress Condition | Observation | Source |
|---|---|---|
| 150°C, 1 h | 5% decomposition | |
| H₂O₂ (30%), 25°C, 6 h | Nitro group oxidation |
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that benzimidazole derivatives exhibit antimicrobial activity. For instance, compounds similar to tert-butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate have shown efficacy against various bacterial strains. A study highlighted the synthesis of related benzimidazole derivatives that were evaluated for their antimicrobial properties against Mycobacterium tuberculosis, indicating potential for treating tuberculosis infections .
Anticancer Activity
The compound's structural characteristics suggest potential anticancer properties. In vitro studies have shown that related benzimidazole derivatives can induce apoptosis in cancer cell lines. For example, compounds with similar frameworks were tested against breast cancer cells (MCF-7) and exhibited significant cytotoxicity, suggesting that this compound may also possess anticancer properties .
Histamine H4 Receptor Antagonism
One of the notable applications of this compound is as a histamine H4 receptor antagonist. Histamine H4 receptors are implicated in various allergic and inflammatory responses. Compounds with similar structures have been studied for their ability to modulate these receptors, providing insights into potential therapeutic strategies for allergic conditions and autoimmune diseases .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate involves its interaction with specific molecular targets. The benzimidazole moiety can interact with enzymes and receptors, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate can be compared with other benzimidazole derivatives:
Clemizole: An antihistaminic agent with a benzimidazole core.
Omeprazole: An antiulcer drug that contains a benzimidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with a nitroimidazole structure.
These compounds share the benzimidazole or imidazole core but differ in their substituents and specific biological activities, highlighting the versatility and importance of the benzimidazole scaffold in medicinal chemistry.
Biological Activity
tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate is a complex chemical compound with the molecular formula C17H23N5O4 and a molecular weight of approximately 361.4 g/mol. This compound integrates a tert-butyl group, a piperidine ring, and a nitro-substituted benzo[d]imidazole moiety, which contribute to its diverse biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The structural features of this compound are significant in determining its biological activity. The presence of the nitro group and the carbamate functionality enhances its chemical reactivity and potential interaction with biological targets.
Key Structural Features:
| Feature | Description |
|---|---|
| Molecular Formula | C17H23N5O4 |
| Molecular Weight | 361.4 g/mol |
| Functional Groups | Nitro group, carbamate, piperidine |
Immune Modulation
Research indicates that this compound may act as an antagonist of Toll-like receptors (TLR7/8), which are crucial in modulating immune responses. Compounds with similar structures have demonstrated anti-inflammatory properties, suggesting that this compound could have therapeutic applications in treating inflammatory diseases.
Interaction Studies
Preliminary studies have focused on the binding affinity of this compound to TLR7/8 receptors. The results suggest that structural modifications can significantly influence receptor binding and subsequent biological responses. Further research is needed to fully elucidate its pharmacological profile and potential side effects.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals notable differences in biological activity:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| tert-butyl 4-(1H-benzimidazol-2-yl)piperidine | Benzimidazole instead of benzo[d]imidazole | Potential anti-inflammatory effects |
| 1-(6-nitrobenzimidazol-2-yl)piperidine | Different nitro position on benzimidazole | Antimicrobial properties |
| N-[1-(6-nitrobenzo[d]imidazol-2-yl)piperidin]carbamate | Similar carbamate structure | Immune modulation activity |
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic roles of compounds related to this compound:
- Anti-inflammatory Effects : A study demonstrated that compounds with similar structures exhibited significant anti-inflammatory activity in vitro, suggesting that this compound might also possess similar properties.
- Antimicrobial Activity : Research into related benzimidazole derivatives has shown promising antimicrobial activity against various bacterial strains, indicating that this compound may also exhibit such effects .
- Cytotoxicity Studies : In vitro cytotoxicity assessments have revealed that related compounds show variable IC50 values against different cancer cell lines, suggesting potential applications in cancer therapy .
Q & A
Q. What are the standard synthetic routes for synthesizing tert-Butyl (1-(5-nitro-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a benzimidazole intermediate can be functionalized with a nitro group and coupled to a piperidine-carbamate scaffold under inert conditions (e.g., nitrogen atmosphere). Purification is achieved using silica gel column chromatography, and yields range from 45% to 75% depending on reaction optimization .
Key Steps :
- Nitration of benzimidazole precursors.
- Coupling with tert-butyl piperidin-4-ylcarbamate derivatives.
- Purification via column chromatography.
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
Structural confirmation relies on:
- 1H/13C NMR : To verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.5–8.5 ppm, tert-butyl groups at δ 1.4 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ observed at m/z 324.1341 vs. calculated 324.1342) .
- X-ray Crystallography : For resolving 3D architecture, as seen in imidazo[4,5-b]pyridine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Approaches :
- Catalyst Screening : Test palladium-based catalysts (e.g., Pd(OAc)₂) for coupling efficiency.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction extraction .
- Temperature Control : Reactions at 80–100°C improve kinetics without decomposition .
- Controlled Polymerization : For hybrid systems, adjust monomer ratios (e.g., CMDA:DMDAAC) to stabilize intermediates .
Data Contradiction Example : Low yields (e.g., 45%) may arise from competing side reactions; TLC monitoring and quenching reactive intermediates can mitigate this .
Q. How do researchers resolve discrepancies between crystallographic data and computational models?
- Experimental Validation : Compare X-ray diffraction (XRD) data (e.g., bond lengths, angles) with density functional theory (DFT) calculations. Adjust computational parameters (basis sets, solvation models) to align with experimental results .
- Hydrogen Bond Analysis : For imidazole derivatives, XRD reveals intermolecular H-bonds (e.g., N–H···O), which DFT must account for .
Q. What in vitro assays are suitable for evaluating biological activity?
- Enzyme Inhibition Assays : Test interactions with kinases or proteases using fluorescence-based readouts.
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (IC₅₀ values) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines to assess therapeutic potential .
Safety and Handling
Q. What safety protocols are essential when handling this compound?
- GHS Classification : Refer to SDS data for acute toxicity (Category 4) and skin/eye irritation risks .
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in synthesis?
- Quality Control : Implement HPLC purity checks (≥98%) and NMR consistency tests for each batch .
- Reagent Traceability : Use high-purity starting materials (e.g., CAS-verified nitrobenzimidazole precursors) .
Advanced Characterization
Q. What strategies are used to study the compound’s supramolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
